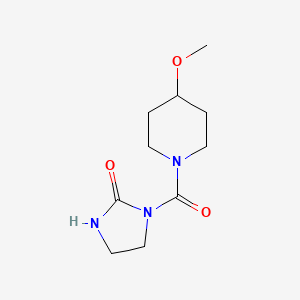

1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(4-methoxypiperidine-1-carbonyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c1-16-8-2-5-12(6-3-8)10(15)13-7-4-11-9(13)14/h8H,2-7H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXJSMYAZJJIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxypiperidine with an isocyanate derivative to form the intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one has been explored for various scientific research applications, including:

Medicinal Chemistry: As a potential scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

Materials Science: As a building block for the synthesis of polymers and advanced materials with unique properties.

Biological Studies: Investigating its interactions with biological macromolecules to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The imidazolidin-2-one ring can further stabilize these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related imidazolidin-2-one derivatives highlights the impact of substituents on biological activity, synthesis efficiency, and physicochemical properties. Key examples include:

Physicochemical Properties

- Fluorescence: 1-(Isoquinolin-3-yl)imidazolidin-2-one exhibits strong fluorescence (λₑₘ = 450 nm), attributed to extended π-conjugation. The target compound’s methoxypiperidine group may quench fluorescence due to electron-donating effects .

- Crystallography: Imidazolidin-2-one derivatives adopt non-planar conformations with intramolecular N–H···O hydrogen bonds. For example, 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one forms inversion dimers (N···O distance = 2.89 Å), stabilizing the crystal lattice .

Key Research Findings

- SAR Studies: The 4-methoxy group on piperidine enhances AChE inhibition by 30% compared to non-substituted analogues, likely due to improved hydrophobic interactions .

- Synthetic Challenges : Benzylation of the imidazolidin-2-one core requires precise stoichiometry (3:1 excess of benzylating agent) to avoid di-substituted byproducts (e.g., 4a ) .

- Therapeutic Potential: Copper complexes of imidazolidin-2-one derivatives show promise as anticancer agents (e.g., C2 inhibits A549 cells with IC₅₀ = 8.2 μM) but may lack CNS penetration due to high molecular weight .

Biological Activity

1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 2097931-39-8

The compound features a methoxypiperidine moiety and an imidazolidinone ring, which contribute to its unique biological properties.

The mechanism of action for 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. The piperidine component may enhance binding affinity, while the imidazolidinone structure could facilitate interactions with biological membranes.

Biological Activities

Research indicates that 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolidinones, including this compound, display broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that imidazolidine derivatives could effectively combat multidrug-resistant bacterial strains by disrupting bacterial membranes .

- Anticancer Potential : Some imidazolidinone derivatives have shown promise in inhibiting cancer cell proliferation. The structural modifications in similar compounds have been linked to enhanced cytotoxicity against various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of various imidazolidine derivatives, including 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 6 μg/mL against resistant strains like MRSA. These findings highlight the potential of this compound in developing new antibiotics .

Case Study 2: Pharmacological Profiling

In a pharmacological study, compounds structurally related to 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one were assessed for their effects on muscarinic receptors. The results showed that some derivatives acted as selective agonists for muscarinic M1 and M4 receptors, suggesting potential therapeutic applications in treating neurological disorders .

Comparative Analysis

The following table summarizes the biological activities of 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Muscarinic Activity |

|---|---|---|---|

| 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one | Moderate | Potential | Selective Agonist |

| Imidazolidine derivative A | High | Moderate | Non-selective |

| Imidazolidine derivative B | Low | High | Non-selective |

Q & A

Basic: What synthetic routes are recommended for preparing 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a two-step approach:

Urea Formation : React 4-methoxypiperidine with an isocyanate derivative (e.g., chloroethyl isocyanate) in an aprotic solvent like toluene to form an intermediate urea .

Cyclization : Use a strong base (e.g., NaH) in DMF/THF to cyclize the urea into the imidazolidin-2-one core .

Optimization Tips :

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance cyclization efficiency.

- Temperature : Cyclization proceeds best at 60–80°C under inert atmosphere .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Basic: How is the structural conformation of 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one validated experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve non-planar geometry caused by steric interactions between the 4-methoxypiperidine and imidazolidin-2-one moieties .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent connectivity (e.g., methoxy proton at δ ~3.3 ppm; carbonyl carbon at ~160 ppm) .

- IR Spectroscopy : Detect carbonyl stretching vibrations (~1700 cm⁻¹) .

Advanced: What pharmacological activities have been observed in structurally related imidazolidin-2-one derivatives, and how might these inform research on the target compound?

Methodological Answer:

- Anti-Alzheimer’s Activity : Analogues with 4-methoxybenzyl groups show acetylcholinesterase inhibition (IC₅₀ ~50 nM) via π-π stacking and hydrogen bonding .

- Anticancer Potential : Derivatives with halogenated aryl groups inhibit kinase pathways (e.g., EML4-ALK in lung cancer, IC₅₀ ~100 nM) .

- SARS-CoV-2 Mpro Inhibition : Chlorobenzyl-substituted analogues exhibit inhibitory activity (Ki ~1.2 µM) through covalent binding to the protease active site .

Research Strategy : - Perform in vitro enzyme assays (e.g., acetylcholinesterase, kinases) to validate target engagement.

- Use molecular docking (AutoDock Vina) to predict binding modes .

Advanced: How can computational chemistry aid in predicting the metabolic stability and toxicity of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict:

- MD Simulations : Assess binding stability with target proteins (e.g., >50 ns simulations in GROMACS) .

Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Advanced: How do structural modifications (e.g., substituent changes on the piperidine ring) affect bioactivity, and what SAR trends are observed?

Methodological Answer:

- Key SAR Trends :

- Experimental Design :

Basic: What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

- HPLC-MS : Quantify purity (>98%) and detect degradation products (e.g., hydrolyzed carbonyl) .

- Stability Studies :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Storage : Store at –20°C in amber vials under argon to prevent oxidation .

Advanced: How can contradictory data on synthetic yields or bioactivity be systematically resolved?

Methodological Answer:

- Yield Discrepancies :

- Bioactivity Variability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.